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molecular formula C15H14N2O5 B8314210 Methyl 5-cyano-5-(4-nitrophenyl)-2-oxocyclohexanecarboxylate

Methyl 5-cyano-5-(4-nitrophenyl)-2-oxocyclohexanecarboxylate

Cat. No. B8314210
M. Wt: 302.28 g/mol
InChI Key: GNCVXIPUSROZAH-UHFFFAOYSA-N
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Patent
US07645775B2

Procedure details

To a solution of 2 (88.96 g, 0.27 mol) in DME (1 L) at RT under N2 was added (carefully) NaH (60% in mineral oil, 31.92 g, 0.80 mol) to give a dark violet solution. The reaction was heated at reflux for 4 h, was cooled and quenched carefully with H2O, acidified with 2N HCl and extracted with 2×EtOAc. The combined organics were washed with saturated NaCl solution, dried over a mixture of activated charcoal and Na2SO4, filtered through Celite and evaporated to give crude product 3 as a brown solid (83.42 g, >100%). 1H-NMR (500 MHz, dmso-d6) 12.1 (s, 1H), 8.31 (d, 2H), 7.88 (d, 2H), 3.75 (s, 3H), 2.86 (AB quartet, 2H), 2.65 (m, 1H), 2.6 (m, 1H), 2.4 (m, 1H), 2.35 (m, 1H) ppm.
Name
Quantity
88.96 g
Type
reactant
Reaction Step One
Name
Quantity
31.92 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1)([CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH2:4][CH2:5][C:6]([O:8]C)=O)#[N:2].[H-].[Na+]>COCCOC>[C:1]([C:3]1([C:16]2[CH:17]=[CH:18][C:19]([N+:22]([O-:24])=[O:23])=[CH:20][CH:21]=2)[CH2:10][CH:11]([C:12]([O:14][CH3:15])=[O:13])[C:6](=[O:8])[CH2:5][CH2:4]1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
88.96 g
Type
reactant
Smiles
C(#N)C(CCC(=O)OC)(CCC(=O)OC)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
31.92 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark violet solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
quenched carefully with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×EtOAc
WASH
Type
WASH
Details
The combined organics were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over a mixture of activated charcoal and Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCC(C(C1)C(=O)OC)=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 83.42 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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